molecular formula C25H34N4O2 B1682269 WAY-100635 CAS No. 162760-96-5

WAY-100635

Cat. No.: B1682269
CAS No.: 162760-96-5
M. Wt: 422.6 g/mol
InChI Key: SBPRIAGPYFYCRT-UHFFFAOYSA-N
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Description

WAY-100635, known by its IUPAC name N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridyl)cyclohexanecarboxamide, is a piperazine drug and research chemical widely used in scientific studies. Initially, it was believed to act as a selective 5-hydroxytryptamine 1A receptor antagonist, but subsequent research revealed that it also acts as a potent full agonist at the dopamine D4 receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-100635 involves several steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the piperazine ring and the subsequent attachment of the methoxyphenyl and pyridyl groups. The reaction conditions typically involve the use of solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is purified using techniques such as liquid chromatography and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: WAY-100635 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

WAY-100635 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound to study the properties and behavior of piperazine derivatives. In biology, it is employed to investigate the role of 5-hydroxytryptamine 1A and dopamine D4 receptors in various physiological processes .

In medicine, this compound is used in research to develop new treatments for neurological and psychiatric disorders. Its ability to act as a selective antagonist and agonist at different receptors makes it a valuable tool for studying the mechanisms of action of various drugs. In industry, this compound is used in the development of new pharmaceuticals and as a standard for quality control in the production of piperazine-based compounds .

Mechanism of Action

WAY-100635 exerts its effects by binding to specific receptors in the brain, particularly the 5-hydroxytryptamine 1A and dopamine D4 receptors. As a 5-hydroxytryptamine 1A receptor antagonist, it blocks the action of serotonin, a neurotransmitter involved in mood regulation, anxiety, and other functions. As a dopamine D4 receptor agonist, it stimulates the activity of dopamine, another neurotransmitter that plays a role in reward, motivation, and motor control .

The molecular targets and pathways involved in the action of this compound include the modulation of neurotransmitter release, receptor activation, and intracellular signaling cascades. These mechanisms contribute to its effects on mood, behavior, and cognitive functions .

Comparison with Similar Compounds

WAY-100635 is closely related to other piperazine derivatives, such as WAY-100135 and FCWAY. While these compounds share similar structures and mechanisms of action, this compound is unique in its dual activity as a 5-hydroxytryptamine 1A receptor antagonist and dopamine D4 receptor agonist. This dual activity makes it a valuable tool for studying the interactions between serotonin and dopamine systems in the brain .

List of Similar Compounds:
  • WAY-100135
  • FCWAY
  • 5-hydroxytryptamine 1A receptor antagonists
  • Dopamine D4 receptor agonists

This compound’s unique properties and wide range of applications make it an essential compound in scientific research, contributing to our understanding of neurotransmitter systems and the development of new therapeutic agents.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPRIAGPYFYCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167467
Record name WAY 100635
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162760-96-5
Record name WAY 100635
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162760-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name WAY 100635
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162760965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY 100635
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-100635
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IH826FEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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